3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine
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Overview
Description
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline ring. The presence of both ethyl and methyl groups at specific positions on the ring system further distinguishes it from other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .
Scientific Research Applications
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-3H-imidazo(4,5,f)quinoline: Similar structure but lacks the ethyl group.
2-Amino-3,4-dimethyl-3H-imidazo(4,5,f)quinoline: Contains an additional methyl group compared to 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs .
Properties
CAS No. |
99601-32-8 |
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Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-ethyl-4-methylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C13H14N4/c1-3-17-12-8(2)7-10-9(5-4-6-15-10)11(12)16-13(17)14/h4-7H,3H2,1-2H3,(H2,14,16) |
InChI Key |
BWJGNVFHFCOCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N |
Origin of Product |
United States |
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